molecular formula C13H12O2 B13204447 1-(1-Benzofuran-2-YL)-2-cyclopropylethan-1-one

1-(1-Benzofuran-2-YL)-2-cyclopropylethan-1-one

Cat. No.: B13204447
M. Wt: 200.23 g/mol
InChI Key: IQOHBHMLQQYPIN-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-YL)-2-cyclopropylethan-1-one is a compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring These compounds are known for their diverse biological activities and are found in various natural products and synthetic derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzofuran-2-YL)-2-cyclopropylethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a one-pot three-step procedure can be used, featuring Williamson ether synthesis, hydrolysis of an ester group, and intramolecular electrophilic cyclization . Another method involves the use of free radical cyclization cascades to construct complex benzofuran derivatives .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves optimizing reaction conditions to achieve high yields and purity. Techniques such as recrystallization and chromatography are commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzofuran-2-YL)-2-cyclopropylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups into the benzofuran ring .

Scientific Research Applications

1-(1-Benzofuran-2-YL)-2-cyclopropylethan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-2-YL)-2-cyclopropylethan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tumor growth by affecting major signaling pathways such as MAPK and Akt/mTOR . The compound’s ability to modulate these pathways makes it a promising candidate for further research in cancer therapy.

Comparison with Similar Compounds

1-(1-Benzofuran-2-YL)-2-cyclopropylethan-1-one can be compared with other benzofuran derivatives, such as:

Conclusion

This compound is a compound with significant potential in scientific research and various applications. Its unique structure and diverse chemical reactivity make it an interesting subject for further study and development.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-(1-benzofuran-2-yl)-2-cyclopropylethanone

InChI

InChI=1S/C13H12O2/c14-11(7-9-5-6-9)13-8-10-3-1-2-4-12(10)15-13/h1-4,8-9H,5-7H2

InChI Key

IQOHBHMLQQYPIN-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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